molecular formula C10H13NO3 B11721089 3-(Benzyloxy)-2-hydroxypropanamide

3-(Benzyloxy)-2-hydroxypropanamide

Cat. No.: B11721089
M. Wt: 195.21 g/mol
InChI Key: CRXKVFUMXYIFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2-hydroxypropanamide is an organic compound characterized by the presence of a benzyloxy group attached to a hydroxypropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-hydroxypropanamide typically involves the reaction of benzyl alcohol with 3-chloro-2-hydroxypropanamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the carbon atom bearing the chlorine atom, resulting in the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(Benzyloxy)-2-oxopropanamide.

    Reduction: Formation of 3-(Benzyloxy)-2-hydroxypropylamine.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-hydroxypropanamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxypropanamide backbone can engage in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-hydroxypropanoic acid
  • 3-(Benzyloxy)-2-hydroxypropylamine
  • 3-(Benzyloxy)-2-hydroxypropanenitrile

Uniqueness

3-(Benzyloxy)-2-hydroxypropanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and hydroxypropanamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-3-phenylmethoxypropanamide

InChI

InChI=1S/C10H13NO3/c11-10(13)9(12)7-14-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)

InChI Key

CRXKVFUMXYIFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.